molecular formula C9H17N B2980592 3-(But-2-en-1-yl)piperidine CAS No. 1567531-09-2

3-(But-2-en-1-yl)piperidine

Cat. No. B2980592
CAS RN: 1567531-09-2
M. Wt: 139.242
InChI Key: STEJBCJJKDBIFS-UHFFFAOYSA-N
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Description

“3-(But-2-en-1-yl)piperidine” is a chemical compound with the CAS Number: 1567531-09-2 . It has a molecular weight of 139.24 . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are synthesized through various intra- and intermolecular reactions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 139.24 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

One study details a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry. This novel method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, demonstrating an efficient pathway for producing significant quantities of this compound for further applications in drug discovery and development (Smaliy et al., 2011).

Corrosion Inhibition

Research into piperidine derivatives has also extended to materials science, particularly in corrosion inhibition. A study employing quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. The study provided insights into the molecular interactions and the effectiveness of these compounds in protecting metal surfaces, potentially informing the development of new corrosion inhibitors for industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety information for “3-(But-2-en-1-yl)piperidine” indicates that it is a dangerous substance . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

Piperidine is a vital fundament in the production of drugs . Its derivatives are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(E)-but-2-enyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEJBCJJKDBIFS-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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